3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride
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Overview
Description
3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO3S. It is a derivative of isoindole, a significant heterocyclic system in natural products and drugs. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride typically involves the reaction of isoindole derivatives with sulfonyl chloride reagents under controlled conditions. One common method includes the use of chlorosulfonic acid as a sulfonylating agent. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium or copper catalysts are often employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive compounds. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-1,2-dihydroisoindole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
3-Oxo-1,2-dihydroisoindole-4-sulfonamide: Contains a sulfonamide group, making it less reactive than the sulfonyl chloride derivative.
3-Oxo-1,2-dihydroisoindole-4-sulfonyl fluoride: Similar reactivity but with a fluoride group, which can offer different reactivity profiles.
Uniqueness
3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds.
Properties
IUPAC Name |
3-oxo-1,2-dihydroisoindole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S/c9-14(12,13)6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLOHFRDZRFGAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)S(=O)(=O)Cl)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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